molecular formula C11H11N3OS B11349508 N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11349508
M. Wt: 233.29 g/mol
InChI Key: PYYBXHQURXOALH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring and a carboxamide group attached to a dimethylphenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2,5-dimethylphenylamine with thionyl chloride to form the corresponding sulfonamide. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative under suitable conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nitration typically requires a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-7-3-4-8(2)9(5-7)12-11(15)10-6-16-14-13-10/h3-6H,1-2H3,(H,12,15)

InChI Key

PYYBXHQURXOALH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CSN=N2

Origin of Product

United States

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